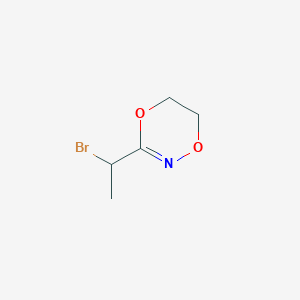
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a dihydro-1,4,2-dioxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine typically involves the bromination of an ethyl group attached to a dihydro-1,4,2-dioxazine ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-(1-Hydroxyethyl)-5,6-dihydro-1,4,2-dioxazine, 3-(1-Aminoethyl)-5,6-dihydro-1,4,2-dioxazine.
Oxidation: Products include 3-(1-Carboxyethyl)-5,6-dihydro-1,4,2-dioxazine.
Reduction: The major product is 3-Ethyl-5,6-dihydro-1,4,2-dioxazine.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Chloroethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Iodoethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Fluoroethyl)-5,6-dihydro-1,4,2-dioxazine
Uniqueness
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications, distinguishing it from its chloro, iodo, and fluoro counterparts.
Eigenschaften
CAS-Nummer |
83224-59-3 |
|---|---|
Molekularformel |
C5H8BrNO2 |
Molekulargewicht |
194.03 g/mol |
IUPAC-Name |
3-(1-bromoethyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)5-7-9-3-2-8-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
BJUSYCAZNZSUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NOCCO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



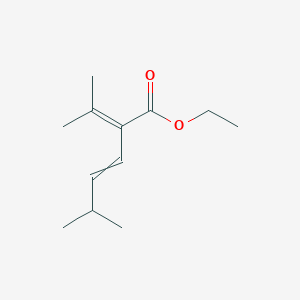
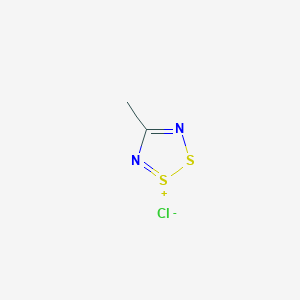
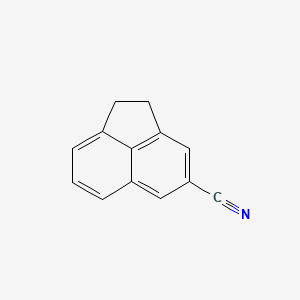

![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)


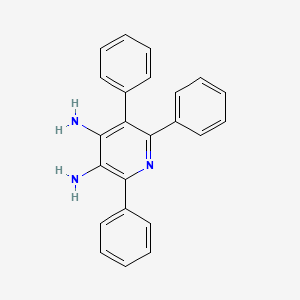

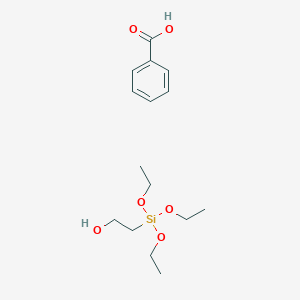
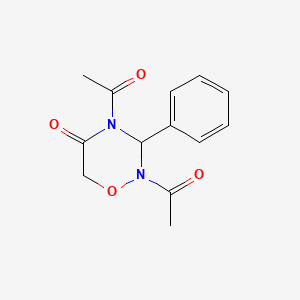
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
